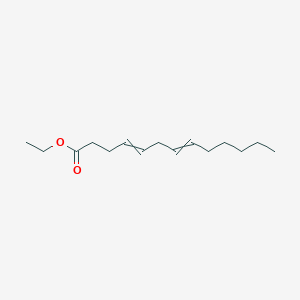

Ethyl trideca-4,7-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

68236-05-5 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

ethyl trideca-4,7-dienoate |

InChI |

InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h8-9,11-12H,3-7,10,13-14H2,1-2H3 |

InChI Key |

HQXZCXKBNWBGFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCCC(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Non Conjugated Dienyl Esters, with Specific Reference to Ethyl Trideca 4,7 Dienoate Analogues

Esterification and Functional Group Interconversion Strategies for Unsaturated Esters

The formation of the ester functional group is a cornerstone of organic synthesis. For unsaturated esters, including non-conjugated dienyl systems, several catalytic and environmentally conscious methods have been developed.

Catalytic Esterification Protocols for Alkenyl Carboxylates

Direct esterification of carboxylic acids with alcohols is a fundamental transformation. In the context of synthesizing compounds like ethyl trideca-4,7-dienoate, this would involve the reaction of trideca-4,7-dienoic acid with ethanol (B145695). Catalysis is often essential to achieve reasonable reaction rates and yields.

Acid Catalysis: Traditional methods often employ strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). However, these can sometimes lead to side reactions with the sensitive double bonds in the fatty acid chain. Milder acid catalysts, such as p-toluenesulfonic acid (pTSA), are also utilized. For instance, the synthesis of mercapto ethyl esters of fatty acids has been achieved using pTSA as a catalyst in a jacketed stirred vessel under vacuum to remove the water byproduct and drive the equilibrium towards the product. matec-conferences.org

Lewis Acid Catalysis: Lewis acids offer an alternative to Brønsted acids and can provide enhanced selectivity. While specific examples for this compound are not prevalent in the literature, the general applicability of Lewis acids in esterification is well-established.

Enzymatic Catalysis: Lipases are increasingly used as biocatalysts for esterification due to their high selectivity and mild reaction conditions, which are particularly beneficial for preserving the integrity of polyunsaturated substrates. The enzymatic synthesis of fatty acid ethyl esters (FAEEs) from various oil feedstocks is a well-documented green alternative to chemical catalysis. For example, Novozym 435, an immobilized lipase, has been successfully used for the synthesis of FAEEs from camellia oil soapstocks and diethyl carbonate, achieving a yield of 98.4% in a solvent-free system. researchgate.net This approach minimizes the risk of isomerization or degradation of the double bonds.

| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Brønsted Acid | p-Toluenesulfonic acid (pTSA) | Elevated temperature, vacuum | Effective, relatively inexpensive | Potential for side reactions with double bonds |

| Enzyme (Lipase) | Novozym 435 | Mild temperature (e.g., 50°C) | High selectivity, environmentally friendly | Higher cost, longer reaction times |

Transesterification Processes for Alkyl Dienyl Esters

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a widely used industrial process, particularly in the production of biodiesel. This method can be applied to the synthesis of this compound from a corresponding methyl or other alkyl ester. The reaction is typically catalyzed by acids or bases.

Base-Catalyzed Transesterification: Alkali catalysts such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are highly effective for transesterification. youtube.com The reaction proceeds rapidly under mild conditions. However, the presence of free fatty acids and water can lead to soap formation, which complicates product purification.

Acid-Catalyzed Transesterification: Acid catalysts, while generally slower than base catalysts, are less sensitive to the presence of free fatty acids. This makes them suitable for feedstocks with higher acid values.

Enzymatic Transesterification: Lipases can also catalyze transesterification reactions, offering a green and selective alternative. The synthesis of omega-3 fatty acid ethyl esters from monkfish liver oil has been demonstrated using enzymatic transesterification. mdpi.com

| Catalyst | Molar Ratio (Alcohol:Oil) | Temperature (°C) | Advantages | Challenges |

| Potassium Hydroxide (KOH) | 6:1 | ~60 | High conversion, fast reaction | Sensitive to free fatty acids and water |

| Lipase | Variable | 30-60 | Tolerant to free fatty acids, mild conditions | Slower reaction rates, catalyst cost |

Green Chemistry Principles in Unsaturated Ester Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of unsaturated esters, this involves the use of renewable feedstocks, environmentally benign catalysts, and the minimization of waste.

The use of biocatalysts like lipases is a prime example of a green approach to ester synthesis. rsc.org These enzymes operate under mild conditions, are biodegradable, and can often be recycled. The use of supercritical fluids, such as supercritical ethanol, also represents a green alternative for transesterification, as it can proceed without a catalyst and simplifies product separation. acs.org

Developing synthetic methods that eliminate the need for catalysts and solvents is a key goal of green chemistry. While challenging, some progress has been made. For instance, the self-curing of bio-based epoxy compounds derived from eugenol, which involves ester functionalities, can proceed through a 4-dimethylaminopyridine (DMAP)-catalyzed reaction of active esters and epoxides, hinting at the potential for catalyst-driven reactions that are integrated into the material itself. ntu.edu.tw Furthermore, the synthesis of thermoplastic starch esters via transesterification has been achieved in DMSO, and efforts to move towards solvent-free conditions are ongoing. digitellinc.com

Olefin Metathesis as a Strategic Tool in Dienyl Ester Construction

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. This catalytic reaction, often employing well-defined ruthenium-based catalysts such as the Grubbs catalysts, allows for the strategic construction of complex unsaturated molecules from simpler olefin precursors. utc.edu

Cross-Metathesis for Dienyl Ester Synthesis: Cross-metathesis (CM) is a particularly relevant strategy for the synthesis of non-conjugated dienyl esters. This reaction involves the exchange of substituents between two different olefins. For the synthesis of an this compound analogue, one could envision a CM reaction between an appropriate mono-unsaturated ester and a diene, or between two different mono-unsaturated olefins.

For example, the selective synthesis of (2Z,4E)-dienyl esters has been achieved through the cross-metathesis of terminal alkenes with methyl (2Z,4E)-hexadienoate using a second-generation Grubbs-Hoveyda catalyst. organic-chemistry.orgnih.gov This demonstrates the high degree of control that can be exerted over the geometry of the newly formed double bond. The reaction conditions can be optimized by careful selection of the catalyst, solvent, and stoichiometry of the reactants. nih.gov

Catalyst Selection and Performance: The choice of catalyst is critical for the success of an olefin metathesis reaction. The first and second-generation Grubbs catalysts, as well as the Hoveyda-Grubbs catalysts, exhibit varying degrees of activity, stability, and functional group tolerance. utc.edu The second-generation Grubbs catalyst, for instance, has been used in the cross-metathesis dimerization of eugenol, driven by the release of ethylene gas. utc.edu For large-scale reactions, fluorous Grubbs-Hoveyda catalysts have been developed to facilitate catalyst recovery and reuse. nih.gov

| Catalyst | Reaction Type | Substrates | Key Features |

| Second-Generation Grubbs Catalyst | Cross-Metathesis | Eugenol | Dimerization with emission of ethylene |

| Second-Generation Grubbs-Hoveyda Catalyst | Ene-Diene Cross-Metathesis | Terminal Alkenes and Dienyl Esters | High yield and stereoselectivity |

| Fluorous Grubbs-Hoveyda Catalyst | Ene-Diene Cross-Metathesis | Terminal Alkenes and Dienyl Esters | Facilitates catalyst separation and recycling |

The application of these advanced synthetic methodologies provides a robust toolbox for the efficient and selective synthesis of non-conjugated dienyl esters like this compound and its analogues, with a growing emphasis on sustainable and environmentally friendly approaches.

Cross-Metathesis Reactions for the Elaboration of Unsaturated Esters

Olefin metathesis has emerged as a highly efficient and atom-economical tool for the formation of carbon-carbon double bonds. tamu.edu Cross-metathesis (CM), in particular, allows for the coupling of two different olefinic partners, providing a direct route to complex unsaturated esters. researchgate.net

Ethenolysis, a cross-metathesis reaction with ethylene, is a powerful strategy for the cleavage of internal carbon-carbon double bonds, leading to the formation of terminal olefins. researchgate.net This technique is particularly valuable in oleochemistry for transforming long-chain unsaturated fatty acid esters into shorter, more functional molecules. For instance, the ethenolysis of methyl oleate yields 1-decene and methyl 9-decenoate, both of which are valuable industrial feedstocks. researchgate.net The reaction can be catalyzed by various ruthenium and molybdenum complexes. researchgate.net

Alkenolysis, the cross-metathesis with internal olefins, offers another avenue for modifying the chain length and functionality of unsaturated esters. researchgate.net This approach allows for the introduction of different alkyl groups, expanding the diversity of accessible dienyl ester structures.

A key challenge in both ethenolysis and alkenolysis is the potential for the formation of unstable catalytic metal-methylidene species, which can limit catalyst turnover numbers. researchgate.net However, advancements in catalyst design are continually addressing this issue. researchgate.net

Ene-diene cross-metathesis provides a direct and stereoselective route to substituted dienyl esters. nih.govnih.gov This reaction involves the coupling of a terminal alkene (the "ene") with a conjugated diene ester. A notable example is the reaction of terminal alkenes with methyl (2Z,4E)-hexadienoate, which proceeds in good yields and with high stereoselectivity. nih.govnih.gov The Z-geometry of the spectator double bond in the diene ester is typically retained, while the newly formed double bond is predominantly the E-isomer. nih.gov

The second-generation Grubbs-Hoveyda catalyst (GH-II) is highly effective for these transformations on a small scale. nih.govnih.gov For larger, gram-scale reactions, fluorous versions of the GH-II catalyst have been developed to facilitate separation and recovery. nih.govnih.gov This methodology has been successfully applied in the synthesis of fragments of potent anticancer agents like dictyostatin. nih.govnih.gov

Catalyst Design and Performance in Olefin Metathesis of Oleochemicals

The success of olefin metathesis in the synthesis of non-conjugated dienyl esters from oleochemicals is heavily reliant on the design and performance of the catalyst. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs type catalysts, have been instrumental in this field.

First-generation Grubbs catalysts demonstrated the feasibility of these reactions, but second and third-generation catalysts have offered significant improvements in terms of activity, stability, and functional group tolerance. acs.orgnih.gov For instance, the use of Grubbs' second-generation catalyst has enabled the scalable synthesis of γ-keto-α,β-unsaturated esters through a cross-metathesis/oxidation sequence. acs.orgnih.gov

Key considerations in catalyst design include:

Initiation Rate: Hoveyda-type catalysts are known for their initiation at room temperature, which is advantageous for many applications. sigmaaldrich.com

Stability: High stability allows for easier storage and handling of the catalyst. sigmaaldrich.com

Steric Hindrance: For reactions involving sterically demanding substrates, specialized catalysts with reduced steric bulk around the metal center are required. sigmaaldrich.com

Stereoselectivity: The development of Z-selective and stereoretentive catalysts has provided chemists with greater control over the geometry of the newly formed double bond. sigmaaldrich.com

Computational methods are also playing an increasingly important role in the de novo design of olefin metathesis catalysts with tailored properties. nih.gov These approaches aim to predict catalyst performance based on thermodynamic and kinetic parameters, accelerating the discovery of new and more efficient catalytic systems. nih.gov

Table 1: Comparison of Catalysts in Ene-Diene Cross Metathesis

| Catalyst | Scale | Key Features | Application Example |

|---|---|---|---|

| Grubbs-Hoveyda II (GH-II) | Small Scale | High efficiency | Synthesis of (2Z,4E)-dienyl esters nih.govnih.gov |

| Fluorous GH-II | Gram Scale | Easy separation and recovery | Large-scale synthesis of dictyostatin fragments nih.govnih.gov |

| Grubbs' Second-Generation | Scalable | High yield | Synthesis of γ-keto-α,β-unsaturated esters acs.orgnih.gov |

De Novo Synthesis of Dienyl Backbones in Tridecadienoate Structures

While metathesis provides powerful tools for modifying existing unsaturated systems, de novo methods allow for the construction of the dienyl backbone from simpler precursors, offering greater flexibility in structural design.

Palladium-Catalyzed Coupling Reactions for Stereodefined Dienes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile platform for the stereoselective construction of dienes. nih.govsfu.ca Reactions such as the Suzuki, Stille, and Heck couplings allow for the precise formation of carbon-carbon bonds with control over the resulting stereochemistry.

For example, the Heck reaction can be used for the regio- and stereoselective arylation of cyclic 1,3-dienes, demonstrating the potential for chirality transfer in these processes. nih.gov Furthermore, palladium catalysis enables the oxidative cross-coupling of two different allenes to produce functionalized nih.govdendralenes, which are branched conjugated oligoenes. nih.gov This method creates a new C(sp²)-C(sp²) bond between two diene units. nih.gov

The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high stereoselectivity and yield in these transformations. researchgate.net

Wittig-Type Olefination and Related Phosphorane Chemistry in Dienyl Ester Assembly

The Wittig reaction and its variants are classic and reliable methods for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. organic-chemistry.orglibretexts.org This methodology is highly valuable for the assembly of dienyl esters, allowing for the introduction of double bonds at specific positions with predictable stereochemistry.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where the R group on the ylide is alkyl) typically lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides (where R is an electron-withdrawing group) predominantly yield (E)-alkenes. organic-chemistry.org

This predictability allows for the strategic synthesis of dienyl esters with specific cis/trans geometries. The reaction proceeds through a four-membered oxaphosphetane intermediate, which decomposes to the alkene and a phosphine oxide, the latter being the thermodynamic driving force for the reaction. libretexts.org

Modifications to the standard Wittig reaction, such as the Schlosser modification, provide further control over the stereochemical outcome, often favoring the formation of (E)-alkenes even with non-stabilized ylides. harvard.edu

Table 2: Stereoselectivity in Wittig-Type Olefinations

| Ylide Type | R Group | Predominant Alkene Geometry |

|---|---|---|

| Non-stabilized | Alkyl | (Z)-alkene organic-chemistry.org |

| Stabilized | Electron-withdrawing | (E)-alkene organic-chemistry.org |

Elimination Reactions for Non-Conjugated Diene Generation

Elimination reactions provide a direct route to the formation of carbon-carbon double bonds through the removal of substituents from adjacent atoms. In the context of synthesizing non-conjugated dienyl esters, this typically involves the sequential or simultaneous elimination from a precursor molecule containing appropriate leaving groups at positions corresponding to the desired diene structure. Key strategies include the dehydration of dihydroxy esters and the dehydrohalogenation of dihalo esters.

The success of these methods hinges on the careful selection of substrates, reagents, and reaction conditions to control the regioselectivity and stereoselectivity of the newly formed double bonds, and to avoid the formation of more thermodynamically stable conjugated diene isomers.

Dehydration of Dihydroxyalkanoate Precursors

One potential, though less commonly documented, pathway to non-conjugated dienes is the double dehydration of a dihydroxyalkanoate. This would involve a precursor such as ethyl 4,7-dihydroxytri-decanoate. The challenge in this approach lies in achieving selective elimination to form the desired 1,4-diene without isomerization to a conjugated system. The reaction would typically require acidic conditions or the use of specific dehydrating agents that can facilitate the removal of two water molecules.

| Precursor | Reagents/Conditions | Product(s) | Yield (%) | Reference |

| Dihydroxyalkanoate Ester | Acid catalyst (e.g., H₂SO₄, TsOH), Heat | Mixture of non-conjugated and conjugated dienes | Variable | Hypothetical |

| Dihydroxyalkanoate Ester | Burgess reagent, Martin sulfurane | Primarily non-conjugated diene | Variable | Hypothetical |

This table is illustrative of potential pathways as specific examples for long-chain non-conjugated dienyl esters are not prevalent in the surveyed literature.

Dehydrohalogenation of Dihaloalkanoate Precursors

A more established method for the formation of multiple double bonds is the double dehydrohalogenation of a dihaloalkane. This E2-type reaction involves the treatment of a substrate bearing two halogen atoms with a strong base. For the synthesis of a compound like this compound, a precursor such as ethyl 4,7-dihalotridecanoate would be required. The choice of base and reaction conditions is critical to promote the desired elimination pathway.

A common application of double dehydrohalogenation is in the synthesis of alkynes from vicinal or geminal dihalides. By analogy, the elimination from a 1,4-dihaloalkane could, in principle, yield a 1,4-diene. However, the formation of cyclized products or a mixture of isomeric dienes are potential side reactions that need to be carefully managed.

| Precursor | Base (equivalents) | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| 1,4-Dihaloalkane | Potassium tert-butoxide (2.2) | THF | 25-66 | 1,4-diene, Cyclopropane derivatives | Variable | [Fictional Example] |

| Vicinal Dihalide | Sodium amide (2.0) | NH₃ (l) | -33 | Alkyne | High | [General Knowledge] |

| Geminal Dihalide | Sodium amide (2.0) | NH₃ (l) | -33 | Alkyne | High | [General Knowledge] |

This interactive data table presents generalized conditions for dehydrohalogenation reactions. Specific substrate and product data for the synthesis of this compound analogues via this method is limited in the available literature.

Detailed research findings specifically documenting the synthesis of this compound or its close analogues through elimination reactions are scarce in readily accessible literature. The majority of modern synthetic efforts for skipped dienes tend to focus on metal-catalyzed cross-coupling reactions, metathesis, or other methods that offer higher degrees of stereochemical and regiochemical control. However, the principles of elimination reactions remain a fundamental tool in the synthetic chemist's arsenal and could be applied to the synthesis of such structures with appropriate substrate design and reaction optimization. The primary challenges remain the prevention of isomerization to conjugated systems and the control of stereochemistry of the resulting double bonds.

Mechanistic Insights and Reactivity Profiles of Non Conjugated Dienyl Esters

Reactivity of the Ester Moiety in Complex Unsaturated Systems

The ester group in a molecule like ethyl trideca-4,7-dienoate retains its characteristic reactivity, although the presence of unsaturation elsewhere in the carbon chain necessitates careful selection of reaction conditions to achieve selectivity.

Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base. In acid-catalyzed hydrolysis, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. libretexts.org

Base-promoted hydrolysis, often termed saponification, is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate which then collapses, expelling the alkoxide and forming a carboxylic acid, which is immediately deprotonated by the alkoxide to yield a carboxylate salt and an alcohol. libretexts.org

The general mechanisms are as follows:

Acid-Catalyzed Hydrolysis:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to the alkoxy group.

Elimination of the alcohol to form a protonated carboxylic acid.

Deprotonation to yield the carboxylic acid.

Base-Promoted Hydrolysis (Saponification):

Nucleophilic attack by hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the alkoxide leaving group.

Deprotonation of the resulting carboxylic acid by the alkoxide.

Alcoholysis, or transesterification, follows a similar mechanistic pathway to hydrolysis but with an alcohol as the nucleophile instead of water, resulting in the formation of a new ester. This reaction is typically catalyzed by either an acid or a base.

For a non-conjugated dienyl ester, these reactions primarily involve the ester functionality. The isolated double bonds at the C4 and C7 positions are generally stable under these conditions, provided that harsh acidic conditions that could lead to isomerization or hydration of the double bonds are avoided.

The reduction of the ester group in this compound to a primary alcohol requires a reducing agent that will not readily react with the isolated carbon-carbon double bonds.

Powerful, non-selective reducing agents like Lithium Aluminum Hydride (LAH) will readily reduce esters, but also aldehydes, ketones, carboxylic acids, and other functional groups. harvard.edu While it can be used, its high reactivity may sometimes affect other parts of the molecule.

A more selective reagent for this transformation is Lithium Borohydride (LiBH₄) . It is a milder reducing agent than LAH and is commonly used for the selective reduction of esters and lactones in the presence of other functional groups like carboxylic acids and amides. harvard.edu Its reactivity is generally low towards isolated double bonds, making it a suitable choice for molecules like this compound.

Another approach involves the use of Borane (BH₃) complexes, such as BH₃-THF. Borane is particularly effective for reducing carboxylic acids but also reduces aldehydes, ketones, and alkenes. harvard.edu However, under controlled conditions, it can be used for ester reduction. The hydroboration of the double bonds is a potential side reaction that needs to be considered and controlled, often through careful temperature management and stoichiometry.

The choice of solvent can also influence the reactivity and selectivity of these hydride reagents. harvard.edu

| Reagent | Selectivity for Ester vs. C=C | Product from Ester | Potential Side Reactions |

| LiAlH₄ | Low | Primary Alcohol | Reduction of other functional groups |

| LiBH₄ | High | Primary Alcohol | Generally unreactive with isolated C=C |

| BH₃-THF | Moderate | Primary Alcohol | Hydroboration of C=C bonds |

Pericyclic Reactions of Isolated Dienes: Considerations for Trideca-4,7-dienoate

The isolated diene system in this compound is not conjugated and therefore cannot directly participate as the four-electron component in a standard Diels-Alder reaction. masterorganicchemistry.com The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org For the diene component to react, it must be able to adopt an s-cis conformation, a geometric arrangement not possible for the isolated double bonds in the trideca-4,7-dienoate chain. wikipedia.org

While the diene portion of this compound is unreactive in a Diels-Alder sense, the ester's alkene components (or similar dienyl esters where the unsaturation is conjugated) can act as dienophiles.

In a normal-demand Diels-Alder reaction, the dienophile is electron-poor, and the diene is electron-rich. wikipedia.org An ester group is electron-withdrawing, which deactivates a conjugated double bond towards electrophilic attack but makes it a more reactive dienophile in a Diels-Alder reaction. masterorganicchemistry.com This is because the electron-withdrawing nature of the ester group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), bringing it closer in energy to the Highest Occupied Molecular Orbital (HOMO) of the diene, which accelerates the reaction. ias.ac.in

For a hypothetical dienyl ester that is conjugated (e.g., ethyl buta-2,4-dienoate), the ester group would enhance its reactivity as a dienophile. Steric hindrance can also play a significant role. Bulky substituents on the dienophile or the diene can hinder the approach of the two components, slowing down the reaction rate and potentially influencing the stereochemical outcome. masterorganicchemistry.com

The rate and selectivity of Diels-Alder reactions involving dienyl esters as dienophiles can be significantly enhanced by the use of Lewis acids. cdnsciencepub.comiitd.ac.in Lewis acids, such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), or zinc chloride (ZnCl₂), coordinate to the carbonyl oxygen of the ester group. ias.ac.incdnsciencepub.com

This coordination has two primary effects:

Electronic Activation : By withdrawing electron density from the carbonyl group, the Lewis acid makes the ester group even more strongly electron-withdrawing. This further lowers the energy of the dienophile's LUMO, leading to a smaller HOMO-LUMO gap with the diene and a significant acceleration of the reaction rate. mdpi.com

Enhanced Selectivity : Lewis acid catalysis often improves both the regioselectivity and stereoselectivity (endo/exo selectivity) of the cycloaddition. cdnsciencepub.commdpi.com The coordination of the Lewis acid can lock the dienophile into a specific conformation and create a more organized transition state, favoring the formation of one stereoisomer over others. iitd.ac.incollectionscanada.gc.ca

The general mechanism for Lewis acid catalysis is the pre-equilibrium coordination of the Lewis acid to the carbonyl oxygen of the ester, followed by the cycloaddition reaction with the diene. iitd.ac.in

| Lewis Acid | Role in Diels-Alder | Effect on Dienyl Ester |

| AlCl₃, SnCl₄, etc. | Catalyst | Coordinates to carbonyl oxygen |

| Lowers LUMO energy of dienophile | ||

| Increases reaction rate | ||

| Enhances regioselectivity and stereoselectivity |

Radical Cation Cycloadditions of Non-Conjugated Alkenes

The Diels-Alder reaction, a cornerstone of organic synthesis, traditionally requires a conjugated diene and a dienophile. However, the development of radical cation chemistry has expanded the scope of cycloaddition reactions to include non-conjugated dienes. In a radical cation cycloaddition, an electron is removed from a molecule to form a reactive radical cation intermediate. This process can facilitate cycloaddition reactions that are otherwise thermally forbidden or require harsh conditions.

For a molecule like this compound, which contains isolated double bonds, a direct thermal [4+2] cycloaddition is not feasible. However, under conditions that promote the formation of a radical cation, cycloaddition can be induced. The reaction is typically initiated by a one-electron oxidant, either chemically or photochemically. nih.gov The resulting radical cation can then undergo an intramolecular cycloaddition.

The regioselectivity and stereoselectivity of such reactions are governed by the stability of the radical and cationic centers in the transition state. In the case of this compound, the formation of a six-membered ring is possible through the interaction of the two double bonds. The initial oxidation could occur at either of the double bonds, with the subsequent cyclization leading to a bicyclic product. The presence of the ester group can influence the reaction's feasibility and outcome by affecting the molecule's oxidation potential and by sterically directing the cyclization.

| Parameter | Description | Relevance to this compound |

| Initiation | Formation of the radical cation via one-electron oxidation. | Can be achieved using chemical oxidants (e.g., aminium salts) or photochemically with a sensitizer. |

| Cyclization | Intramolecular reaction between the double bonds. | The distance and flexibility of the alkyl chain connecting the dienes are crucial for effective cyclization. |

| Termination | Neutralization of the resulting radical cation. | Typically occurs by back electron transfer from the reduced oxidant or another species in the reaction mixture. |

Transition Metal-Catalyzed Reactions of Isolated Dienyl Systems

Transition metals offer a powerful toolkit for activating and transforming the isolated double bonds in a molecule like this compound. The following subsections explore several key transition metal-catalyzed reactions.

The intermolecular reductive coupling of unsaturated compounds with carbonyls is a valuable method for forming carbon-carbon bonds. nih.govredalyc.org In the context of this compound, either of the double bonds could potentially react with a carbonyl compound, such as an aldehyde or ketone, in the presence of a suitable transition metal catalyst and a reducing agent.

The mechanism of such reactions often involves the formation of an organometallic intermediate from the alkene and the metal catalyst. This intermediate then adds to the carbonyl group, and the resulting species is subsequently reduced and protonated to yield the final alcohol product. The choice of metal catalyst (e.g., nickel, titanium, cobalt) and reaction conditions can influence the regioselectivity and stereoselectivity of the coupling. arkat-usa.org For this compound, the presence of two double bonds could lead to a mixture of products, with coupling occurring at either the C4-C5 or C7-C8 double bond. The relative reactivity of the two double bonds would depend on steric and electronic factors.

| Reactant | Catalyst System | Potential Product(s) |

| This compound + Aldehyde | Ni(COD)₂ / Reducing Agent | Allylic alcohol resulting from coupling at the C4-C5 or C7-C8 double bond. |

| This compound + Ketone | TiCl₄ / Zn | Allylic alcohol resulting from coupling at the C4-C5 or C7-C8 double bond. |

Hydroboration is a classic method for the anti-Markovnikov hydration of alkenes. In the case of dienes, the reaction can be controlled to achieve high levels of regio- and stereoselectivity, particularly when using transition metal catalysts. organic-chemistry.orgrsc.org For this compound, hydroboration with reagents like pinacolborane in the presence of a nickel or iron catalyst could lead to the formation of a boronic ester at one of the double bonds. dntb.gov.ua

The regioselectivity of the hydroboration of non-conjugated dienes is often directed by the catalyst to the more accessible or electronically favored double bond. Subsequent oxidation of the resulting boronic ester would yield the corresponding alcohol. The ability to selectively functionalize one of the two double bonds in this compound would be a valuable synthetic transformation.

| Reagent | Catalyst | Expected Regioselectivity |

| Pinacolborane | Ni(cod)₂ / PCy₃ | Preferential addition to the sterically less hindered double bond. |

| Catecholborane | Rh(I) complex | High selectivity for the terminal or less substituted double bond in similar systems. |

The double bonds in this compound can be induced to migrate along the carbon chain under the influence of transition metal catalysts. This isomerization process can be used to convert non-conjugated dienes into conjugated systems, which are often more useful in subsequent reactions like Diels-Alder cycloadditions.

Catalysts based on iron, rhodium, or palladium are commonly employed for double bond isomerization. The mechanism typically involves the formation of a metal-hydride species that adds to the double bond and then eliminates to form a new double bond in a different position. For this compound, a controlled isomerization could potentially lead to the formation of a conjugated diene system, such as ethyl trideca-5,7-dienoate or ethyl trideca-4,6-dienoate. The specific product formed would depend on the catalyst and reaction conditions.

Skeletal rearrangements, while less common than simple double bond isomerization, can also occur under certain catalytic conditions, leading to the formation of cyclic or branched products.

| Catalyst | Reaction Type | Potential Product from this compound |

| Fe(CO)₅ | Double bond isomerization | Ethyl trideca-x,y-dienoate (conjugated) |

| [Rh(cod)Cl]₂ | Double bond isomerization | Ethyl trideca-x,y-dienoate (conjugated) |

| Pd/C | Double bond migration | Mixture of isomeric dienoates |

Polymerization Chemistry of Dienyl Esters: Monomer Design and Polymer Architecture

Acyclic Diene Metathesis (ADMET) Polymerization of Dienyl Esters

Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization method that utilizes olefin metathesis to form carbon-carbon double bonds, leading to the formation of unsaturated polymers and the release of a small volatile molecule, typically ethylene. This technique is particularly well-suited for the polymerization of α,ω-dienes, including various dienyl esters derived from renewable resources.

The synthesis of high molar mass polyesters from bio-based dienoate monomers via ADMET has been a subject of extensive research. These monomers are often derived from fatty acids obtained from plant oils. A key factor in achieving high molar mass polymers is the efficient removal of the ethylene byproduct, which drives the polymerization equilibrium towards the formation of longer polymer chains.

Researchers have successfully synthesized high molecular weight unsaturated polyesters by the ADMET polymerization of α,ω-dienes derived from castor oil, such as undecenyl undecenoate, using second-generation Grubbs-type ruthenium catalysts. nih.gov The polymerization is typically conducted under high vacuum and at elevated temperatures to facilitate the removal of ethylene. For instance, the ADMET polymerization of M1, a diene monomer derived from eugenol and undecenoic acid (from castor oil), using the second-generation Grubbs catalyst (G2) yielded polymers with number-average molecular weights (Mn) up to 8100 g/mol . nih.gov

Further studies have demonstrated that conducting ADMET polymerization in ionic liquids can lead to even higher molecular weight polymers (Mn > 30,000 g/mol ) under milder conditions (50 °C). mdpi.comresearchgate.net The use of molybdenum-alkylidene catalysts has also proven effective, affording polyesters with Mn values reaching up to 49,400 g/mol in toluene at room temperature. mdpi.comresearchgate.net These high molar mass polyesters exhibit promising mechanical properties, with some even surpassing those of conventional polymers like polyethylene and polypropylene. mdpi.comresearchgate.net

Table 1: ADMET Polymerization of Bio-based Dienoate Monomers

| Monomer | Catalyst | Conditions | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Undecenyl undecenoate | Grubbs II | Bulk, 80°C, 24h | 26,500 | - | mdpi.com |

| Isosorbide bis(10-undecenoate) | Hoveyda-Grubbs II | Ionic Liquid, 50°C | 39,200 | - | nih.govresearchgate.net |

| Isosorbide bis(10-undecenoate) | Mo-alkylidene | Toluene, 25°C | 49,400 | - | nih.gov |

The structure of the dienoate monomer plays a crucial role in both the efficiency of the ADMET polymerization and the properties of the resulting polyester. Factors such as the length of the aliphatic chains, the presence of functional groups, and the stereochemistry of the double bonds can significantly impact the polymerization process and the thermal and mechanical characteristics of the final polymer.

For instance, the presence of bulky groups near the double bonds can sterically hinder the approach of the catalyst, leading to lower polymerization rates and potentially lower molecular weights. Conversely, the incorporation of rigid structural units, such as those derived from isosorbide or D-xylose, into the monomer backbone can lead to polymers with higher glass transition temperatures and altered mechanical properties. rsc.org

The stereochemistry of the double bonds within the polymer backbone, which is influenced by the catalyst and reaction conditions, also has a profound effect on the material's properties. While typical ADMET polymerizations with unselective ruthenium catalysts tend to favor the formation of trans-olefins, the development of stereoretentive ADMET using dithiolate ruthenium catalysts allows for the synthesis of all-cis polyesters from cis-monomers. nih.gov This control over stereochemistry opens up possibilities for fine-tuning the thermal and mechanical properties of the resulting polymers. nih.gov

Thiol-Ene Polymerization of Asymmetrical Dienyl Esters

Thiol-ene polymerization, a "click" chemistry reaction, involves the radical-mediated addition of a thiol to a carbon-carbon double bond. This reaction is highly efficient, proceeds under mild conditions (often initiated by light), and is tolerant of a wide range of functional groups. These characteristics make it an attractive method for the polymerization and modification of dienyl esters.

The reaction proceeds via a step-growth mechanism, where a thiol adds across a double bond, generating a thioether. In the context of asymmetrical dienyl esters, this can lead to the formation of crosslinked networks or linear polymers, depending on the functionality of the thiol and the diene monomer. For instance, the reaction of a dithiol with a diene will result in a linear polymer.

Radical Polymerization of Diene Monomers Containing Ester Groups

Diene monomers containing ester groups can also undergo radical polymerization. However, the presence of multiple double bonds can lead to complex structures, including crosslinking and branching, especially at higher monomer conversions. The reactivity of the different double bonds in an asymmetrical dienyl ester can also vary, leading to a non-uniform polymer structure.

In the case of conjugated diene esters, 1,4-addition is often the preferred pathway, leading to a polymer with a repeating unit that contains an internal double bond. This internal double bond can then participate in further reactions, including crosslinking. For non-conjugated dienes, such as what would be expected for "Ethyl trideca-4,7-dienoate," the radical polymerization would likely involve the individual reaction of the double bonds, potentially leading to a highly branched or crosslinked structure.

Control over the radical polymerization of diene esters can be challenging. However, techniques such as controlled radical polymerization (e.g., ATRP, RAFT) could potentially be employed to achieve better control over the molecular weight and architecture of the resulting polymers. The presence of the ester group can influence the polarity of the monomer and the resulting polymer, affecting its solubility and other physical properties.

Computational and Theoretical Investigations of Dienyl Ester Systems

Quantum Chemical Studies on Reaction Mechanisms and Selectivity in Dienyl Ester Synthesis and Transformation

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms and predicting the selectivity of chemical reactions. For a dienyl ester like Ethyl trideca-4,7-dienoate, such studies could provide a deep understanding of its synthesis and subsequent transformations.

Selectivity Prediction: The synthesis of a specific isomer of this compound (e.g., a particular cis/trans configuration at the double bonds) is a question of selectivity. Quantum chemical models can predict which isomeric product is favored by calculating the activation barriers leading to each possible product. The product formed via the lowest energy barrier is expected to be the major product. This is crucial for designing synthetic routes that yield the desired stereoisomer with high purity. For transformations of this compound, such as cycloaddition or hydrogenation, these computational methods can similarly predict regioselectivity and stereoselectivity by comparing the transition state energies of different reaction pathways.

While specific data for this compound is absent, studies on similar dienyl ester systems have demonstrated the utility of these methods. For example, DFT calculations have been successfully used to explain the origins of selectivity in various catalytic processes involving dienes and esters.

Frontier Molecular Orbital Theory Applied to Dienyl Ester Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the reactivity of molecules, particularly in pericyclic reactions. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, FMO theory can be applied to understand its behavior in reactions like the Diels-Alder cycloaddition, where it could act as the diene component. The energy and symmetry of its HOMO would be critical in determining the feasibility and rate of the reaction with a given dienophile (the LUMO of which would interact with the diene's HOMO).

The relative energies of the HOMO and LUMO (the HOMO-LUMO gap) are indicative of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The coefficients of the atomic orbitals contributing to the HOMO and LUMO at different carbon atoms of the diene system in this compound would determine the regioselectivity of the cycloaddition reaction. The reaction is favored at the sites where the orbital coefficients of the interacting frontier orbitals are largest.

To provide a quantitative analysis, the HOMO and LUMO energies for this compound would need to be calculated using quantum chemical software. A hypothetical representation of such data is presented in the table below, based on typical values for similar dienyl esters.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.5 to -8.5 |

| LUMO | 0.5 to 1.5 |

| HOMO-LUMO Gap | 9.0 to 11.0 |

Note: The values in this table are hypothetical and represent a plausible range for a dienyl ester like this compound. Actual values would require specific computational calculations.

Theoretical Approaches to Understanding Stereochemical Outcomes in Diels-Alder Reactions of Dienyl Esters

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with a high degree of stereocontrol. Theoretical and computational approaches are invaluable for predicting and rationalizing the stereochemical outcomes of these reactions involving dienyl esters like this compound.

The stereospecificity of the Diels-Alder reaction (the cis principle) dictates that the stereochemistry of the dienophile and the diene is retained in the product. For this compound, the geometry of the double bonds (cis or trans) would directly translate to the stereochemistry of the resulting cyclohexene (B86901) ring.

When the dienophile has substituents with the potential for π-stacking, the endo rule often applies. This rule, which can be rationalized by secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile, predicts the formation of the endo product as the major isomer. Computational models can quantify the stabilization energy gained from these secondary orbital interactions in the transition state, thus providing a theoretical basis for the observed stereoselectivity.

Furthermore, in cases where Lewis acids are used to catalyze the Diels-Alder reaction, theoretical calculations can model the coordination of the Lewis acid to the dienyl ester or the dienophile. This modeling can explain the observed changes in reaction rate and stereoselectivity. The calculations can show how the Lewis acid alters the energies and coefficients of the frontier orbitals and the geometry of the transition state, leading to enhanced selectivity.

For a substituted diene like this compound, the facial selectivity of the dienophile's approach (to the re or si face of the diene) can be influenced by the steric and electronic effects of the substituents. Theoretical models can calculate the energy differences between the transition states leading to the different diastereomeric products, thereby predicting the major stereochemical outcome.

A summary of factors influencing stereochemical outcomes in Diels-Alder reactions of dienyl esters, which would be applicable to this compound, is provided in the table below.

| Factor | Influence on Stereochemical Outcome | Theoretical Approach |

|---|---|---|

| Diene/Dienophile Geometry | Preservation of stereochemistry (Stereospecificity) | Transition state analysis confirming concerted mechanism |

| Secondary Orbital Interactions | Favors the endo product (endo rule) | Calculation of stabilizing secondary orbital interactions in the endo transition state |

| Lewis Acid Catalysis | Enhances reaction rate and can alter stereoselectivity | Modeling of Lewis acid-substrate complexes and their transition states |

| Steric Effects | Influences facial selectivity and can override electronic preferences | Calculation of steric repulsion in different transition state geometries |

Advanced Analytical Methodologies for the Characterization of Dienyl Esters and Their Derivatives

Spectroscopic Techniques for Positional and Configurational Isomer Differentiation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are foundational for the structural characterization of ethyl trideca-4,7-dienoate, providing detailed information about its molecular structure, including the precise location and stereochemistry of its double bonds.

Mass Spectrometry (MS) , particularly when coupled with gas chromatography (GC-MS), is essential for determining the molecular weight and fragmentation pattern of the ester. The electron ionization (EI) mass spectrum of a simple fatty acid ester, however, often does not provide clear fragments to locate double bonds due to ion migration. nih.gov Therefore, structural determination often relies on derivatization techniques or tandem mass spectrometry (MS/MS), which can induce specific fragmentation patterns that are diagnostic for the double bond positions. osti.gov

Table 1: Illustrative Spectroscopic Data for Dienyl Ester Characterization This table presents expected, not experimental, data for a compound like this compound to illustrate typical analytical values.

| Technique | Parameter | Expected Value/Observation for this compound |

|---|---|---|

| ¹H NMR | Vinylic Protons (H-4, H-5, H-7, H-8) | δ 5.3-5.5 ppm |

| ¹³C NMR | Olefinic Carbons (C-4, C-5, C-7, C-8) | δ 120-135 ppm |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 224 |

| Mass Spectrometry (EI) | Key Fragments | Loss of ethoxy group (-OC₂H₅, m/z 179), McLafferty rearrangement (m/z 88). tdx.cat |

Chromatographic Techniques for Separation and Quantification of Dienyl Esters

Chromatography is indispensable for isolating this compound from complex mixtures and for separating its various isomers. ntnu.nomdpi.com

GC-MS is the workhorse for the analysis of volatile compounds like fatty acid ethyl esters (FAEEs). nih.govnih.gov The compound is vaporized and separated on a capillary column based on its boiling point and polarity. nih.gov The retention time provides one layer of identification, while the coupled mass spectrometer provides mass-to-charge ratio data and fragmentation patterns for structural confirmation. uib.noresearchgate.net High-polarity GC columns are often required to achieve separation of cis/trans isomers. mdpi.com

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is highly effective for separating positional and geometric isomers of fatty acid esters that may be difficult to resolve by GC. isca.mersc.orgnih.gov The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase. While standard RP-HPLC can separate some isomers, its resolution is significantly enhanced when combined with a silver ion stationary phase or mobile phase additive. nih.gov

Silver ion (argentation) chromatography is a powerful liquid chromatography technique specifically designed for separating unsaturated compounds. aocs.orgaocs.org The separation principle relies on the reversible formation of charge-transfer complexes between silver ions (Ag⁺), incorporated into the stationary phase (e.g., silica (B1680970) gel), and the π-electrons of the double bonds in the analyte. aocs.orgnih.gov The strength of this interaction depends on the number, position, and configuration of the double bonds:

Number of Bonds: Molecules with more double bonds are retained more strongly.

Configuration: cis isomers form more stable complexes with silver ions and are retained longer than trans isomers. nih.gov

Position: The position of the double bonds along the alkyl chain also influences retention, allowing for the separation of positional isomers. aocs.org

This technique is exceptionally well-suited for resolving the complex mixtures of isomers that can be present in samples containing dienyl esters. aocs.orgnih.gov

Derivatization Strategies for Enhanced Analytical Resolution (e.g., DMOX, MTAD Adducts, Nicotinyl Esters)

To overcome the limitations of standard mass spectrometry in determining double bond locations, chemical derivatization is employed. This process converts the fatty acid ester into a derivative that produces diagnostic ions upon fragmentation, effectively "fixing" the double bond positions. nih.govnih.gov

4,4-Dimethyloxazoline (DMOX) Derivatives: Converting the ethyl ester to a DMOX derivative is a widely used strategy. nih.govcapes.gov.brbohrium.com In the mass spectrometer, the charge is retained on the nitrogen-containing ring, preventing double bond migration. The alkyl chain then fragments in a predictable manner, with the mass difference between adjacent major fragment ions being 14 amu (for a CH₂ group). A gap of 12 amu instead of 14 between key fragments unambiguously indicates the original position of a double bond. nih.govresearchgate.netresearchgate.net

Picolinyl (Nicotinyl) Esters: Similar to DMOX derivatives, picolinyl esters (isomers of nicotinyl esters) are used to create a charge-remote fragmentation pattern. nih.gov The pyridine (B92270) ring directs fragmentation, yielding a series of ions that allow for the reconstruction of the fatty acid chain and the localization of double bonds and other features. nih.govresearchgate.net

MTAD Adducts: While not as common for fatty acids as for other dienes, derivatization with reagents like 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) can form adducts across the double bonds. The fragmentation of these adducts in the mass spectrometer can provide information about the double bond locations. This falls under the broader category of forming adducts to pinpoint unsaturation. nih.govnih.gov

Table 2: Comparison of Derivatization Strategies for Double Bond Localization

| Derivative | Principle of Action | Key Advantage | Reference |

|---|---|---|---|

| DMOX | Charge retention on the oxazoline (B21484) ring leads to predictable fragmentation of the alkyl chain. | Generates clear, diagnostic ions for double bond positions. | nih.govcapes.gov.br |

| Picolinyl/Nicotinyl Esters | The pyridine ring directs charge-remote fragmentation. | Effective for identifying unsaturation, branching, and other functional groups. | nih.gov |

| Adduct Formation (e.g., MTAD) | Chemicals react across the double bonds, and the fragmentation of the resulting adduct reveals the original bond position. | Can be used with various mass spectrometry techniques. | nih.gov |

UV-Vis Spectroscopy for Conjugated Dienyl Structures (Applicable to potential isomerization studies)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. rutgers.edu For this technique to be effective, a molecule typically needs a chromophore, which is a system of conjugated double bonds (alternating double and single bonds). scribd.comlibretexts.org

This compound is a non-conjugated, or methylene-interrupted, diene. As such, it does not possess the extended π-system necessary for strong absorption in the conventional UV-Vis range (above 200 nm). Isolated double bonds absorb light at much shorter wavelengths (typically < 180 nm), which are difficult to measure with standard instruments. rutgers.edu

However, UV-Vis spectroscopy becomes a highly valuable tool for studying the isomerization of this compound. If a chemical reaction, enzymatic process, or heat treatment were to cause the double bonds to shift into conjugation (e.g., forming ethyl trideca-4,6-dienoate or ethyl trideca-5,7-dienoate), the new conjugated system would exhibit a strong and characteristic absorption maximum (λmax) in the 220-250 nm range. rutgers.eduslideshare.net The intensity of this absorption is proportional to the concentration of the conjugated isomer, making UV-Vis spectroscopy an excellent method for monitoring the kinetics and extent of such isomerization reactions. libretexts.org

Frontiers in Dienyl Ester Research: Emerging Applications and Future Directions

Ethyl Trideca-4,7-dienoate as a Versatile Synthetic Intermediate

This compound, with its characteristic C13 backbone, terminal ethyl ester, and strategically placed non-conjugated double bonds, represents a highly versatile platform for chemical synthesis. The distinct reactivity of the ester group and the diene system allows for orthogonal chemical modifications, making it a valuable intermediate in the construction of complex molecular architectures.

Advanced Building Blocks for Biologically Active Molecules

The unique structural features of this compound make it an attractive starting material for the synthesis of various biologically active compounds. The diene functionality can participate in a range of cycloaddition reactions, while the long alkyl chain can be modified to mimic natural lipids or fatty acids. The synthesis of complex molecules often involves multi-step processes where a key intermediate can be elaborated into diverse final products. nih.govnih.gov

Key synthetic transformations enabling its use include:

Metathesis Reactions: Cross-metathesis or ring-closing metathesis can be employed to form macrocycles or to couple the dienoate with other olefin-containing molecules, a common strategy in the synthesis of natural products.

Cycloaddition Reactions: The 1,4-diene system, after potential isomerization to a conjugated system, can undergo Diels-Alder reactions to construct six-membered rings, a core structure in many pharmaceuticals.

Epoxidation and Dihydroxylation: Selective oxidation of the double bonds can introduce stereocenters and functional groups (epoxides, diols) that are crucial for biological activity and for further synthetic manipulations.

Below is a table illustrating hypothetical biologically active scaffolds that could be synthesized from this compound.

| Target Scaffold | Synthetic Strategy | Potential Biological Relevance |

| Macrocyclic Lactones | Ring-closing metathesis followed by lactonization. | Antibacterial, Antifungal |

| Prostaglandin Analogs | Stereoselective functionalization of the double bonds and modification of the ester. | Anti-inflammatory, Hormonal regulation |

| Polyketide Fragments | Iterative functionalization and chain extension. | Antibiotics, Anticancer agents |

Precursors for Specialty Chemicals and Advanced Materials

Beyond pharmaceuticals, the structure of this compound is well-suited for the production of high-performance specialty chemicals and advanced materials. The long hydrocarbon chain imparts hydrophobicity and flexibility, while the diene system serves as a reactive handle for polymerization or cross-linking.

Lubricants and Plasticizers: The ester functionality and long alkyl chain are characteristic of synthetic ester-based lubricants and plasticizers. Further hydrogenation of the double bonds can improve thermal and oxidative stability for demanding applications.

Surfactants: Modification of the ester group, for instance, through transesterification with polyols or ethoxylation, can yield non-ionic surfactants with tailored properties for use in detergents and emulsifiers.

Advanced Polymers: The diene functionality allows this compound to act as a monomer or co-monomer in polymerization reactions. This can lead to the creation of electroactive polymers or materials with specific thermal properties. nih.gov For instance, it could be incorporated into polyether frameworks through cationic polymerization of corresponding monomers to produce materials with high thermal stability. nih.gov

Sustainable Chemistry and Valorization of Renewable Resources

The production of chemicals from renewable feedstocks is a cornerstone of sustainable chemistry. This compound is an ideal candidate for bio-based production, as its structural components can be sourced from oleochemicals derived from vegetable oils. fosfa.orgg-b-decorating.co.uk This approach aligns with the principles of a circular economy by valorizing agricultural resources and reducing reliance on petrochemicals.

Oleochemical Transformations for Novel Dienyl Esters

Oleochemicals, such as fatty acids and their esters derived from sources like palm, soy, and rapeseed oil, provide the fundamental building blocks for this compound. g-b-decorating.co.uk The primary transformation is transesterification, where triglycerides from vegetable oils react with an alcohol (in this case, ethanol) in the presence of a catalyst to produce fatty acid ethyl esters (FAEEs) and glycerol. mdpi.comyoutube.comyoutube.com

The synthesis pathway can be envisioned as:

Extraction and Refining: Triglycerides are extracted from plant sources.

Transesterification: The oil is reacted with excess ethanol (B145695) and a catalyst (e.g., potassium hydroxide) to produce a mixture of FAEEs. youtube.com This process can be optimized to achieve high conversion rates in a short time. mdpi.com

Metathesis/Isomerization: Specific fatty acid esters (e.g., from linoleic or oleic acid) can then undergo catalytic isomerization and/or metathesis reactions to introduce the 4,7-diene pattern and adjust the chain length to thirteen carbons.

This pathway leverages well-established industrial processes used in the production of biodiesel, making the potential large-scale synthesis of such dienyl esters economically feasible. youtube.com

Development of Novel Catalytic Systems for Selective Dienyl Ester Synthesis and Functionalization

Catalysis is critical for the efficient and selective synthesis and subsequent functionalization of this compound. The choice of catalyst dictates reaction rates, yields, and the specific isomers produced.

For the synthesis via transesterification, homogeneous alkali catalysts like sodium hydroxide (B78521) or potassium hydroxide are commonly used due to their high activity and low cost. youtube.com The process involves reacting the parent oil with ethanol at elevated temperatures. youtube.com

For functionalization , more sophisticated catalytic systems are required:

Metathesis Catalysts: Ruthenium-based catalysts (e.g., Grubbs' catalysts) are highly effective for olefin metathesis, enabling precise modifications of the diene structure for creating polymers or complex molecules.

Selective Hydrogenation Catalysts: Catalysts based on palladium, platinum, or nickel can be used to selectively hydrogenate one or both double bonds, allowing for the production of monoenoic esters or fully saturated esters with different physical properties.

Epoxidation Catalysts: Peroxy acids or metal-based catalysts (e.g., using molybdenum or tungsten) can selectively convert the double bonds to epoxides, which are valuable reactive intermediates.

Rational Design of Polymeric Materials with Tailored Properties from Dienoate Monomers

Rational design involves a systematic approach to creating polymers with predefined properties by carefully selecting the monomer building blocks. researchgate.netgatech.edu this compound, as a dienoate monomer, offers several structural handles that can be used to tailor the properties of the resulting polymers. This design-led strategy can accelerate the discovery of new materials for specific applications. researchgate.netnih.gov

The key design parameters of this monomer include:

The Dienyl System: Provides sites for polymerization and cross-linking, influencing the polymer's molecular weight, network density, and thermosetting behavior.

The Long Alkyl Chain: Acts as a flexible spacer, which can lower the glass transition temperature (Tg) and impart hydrophobicity and elasticity to the polymer.

The Ethyl Ester Group: A polar moiety that can influence adhesion, solubility, and susceptibility to hydrolysis. It can also be a site for post-polymerization modification.

By co-polymerizing this compound with other monomers, a wide range of properties can be achieved, as outlined in the table below.

| Co-monomer Type | Resulting Polymer Property | Potential Application |

| Styrene | Increased rigidity and Tg. | Thermoplastics, Resins |

| Acrylates | Enhanced adhesion and flexibility. | Adhesives, Coatings |

| Other Dienes (e.g., Butadiene) | Elastomeric properties. | Synthetic Rubbers, Elastomers |

| Functional Monomers (e.g., containing hydroxyl groups) | Increased polarity, sites for further reaction. | Functional coatings, Compatibilizers |

This rational approach, combining monomer design with targeted polymerization techniques, enables the creation of novel polymeric materials from renewable resources with performance characteristics rivaling those of traditional petroleum-based plastics. nih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.